(3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid
Overview
Description
(3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopentylsulfamoyl group and a methyl group. The presence of the boronic acid moiety makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid typically involves the following steps:
Formation of the Phenyl Ring Substituents: The initial step involves the introduction of the cyclopentylsulfamoyl and methyl groups onto the phenyl ring. This can be achieved through electrophilic aromatic substitution reactions.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction. This can be done using a palladium-catalyzed coupling reaction with a suitable boron reagent, such as bis(pinacolato)diboron, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation processes using continuous flow reactors to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can undergo reduction reactions to modify the sulfonamide group.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura cross-coupling reactions with aryl halides.
Major Products Formed
Phenol Derivatives: Formed through oxidation of the boronic acid group.
Reduced Sulfonamides: Resulting from reduction reactions.
Biaryl Compounds: Produced via Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
(3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can disrupt key biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide Derivatives: Compounds with similar sulfonamide groups, such as N-substituted 4-sulfamoylbenzoic acid derivatives, which are known for their enzyme inhibitory properties.
Boronic Acid Derivatives: Other boronic acid compounds used in Suzuki-Miyaura coupling reactions, such as phenylboronic acid and 4-methylphenylboronic acid.
Uniqueness
(3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid is unique due to the combination of its boronic acid and cyclopentylsulfamoyl groups, which confer distinct reactivity and biological activity. This dual functionality makes it a versatile compound in both synthetic chemistry and biomedical research.
Properties
IUPAC Name |
[3-(cyclopentylsulfamoyl)-4-methylphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4S/c1-9-6-7-10(13(15)16)8-12(9)19(17,18)14-11-4-2-3-5-11/h6-8,11,14-16H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZICVSZSUWKAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)S(=O)(=O)NC2CCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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